2-Methyl-2-(pyridin-4-yl)propan-1-ol

描述

Chemical Classification and Significance

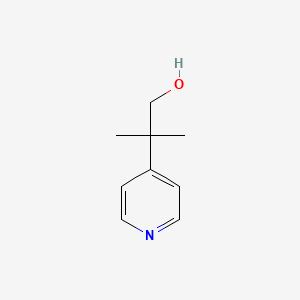

2-Methyl-2-(pyridin-4-yl)propan-1-ol (C₉H₁₃NO) is a heterocyclic organic compound classified as an amino alcohol due to its hydroxyl (-OH) and tertiary amine functional groups. Its structure features a pyridine ring substituted at the 4-position with a branched alkyl chain containing a hydroxyl group (Figure 1). This compound holds significance in medicinal chemistry and materials science due to its dual functionality, which enables participation in hydrogen bonding and acid-base interactions.

Key Structural Features:

- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character.

- Branched alkyl chain : A 2-methylpropan-1-ol group conferring steric bulk and hydrophobicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Boiling Point | 325.6 ± 22.0 °C (predicted) | |

| Density | 1.051 ± 0.06 g/cm³ (predicted) |

The compound’s hybrid aromatic-aliphatic structure makes it a versatile intermediate in synthesizing pharmaceuticals, ligands for catalysis, and functional polymers.

Historical Context in Pyridine Chemistry

Pyridine derivatives emerged as critical scaffolds in organic synthesis during the mid-20th century, driven by their utility in alkaloid synthesis and coordination chemistry. The development of this compound parallels advancements in directed metallation and cross-coupling reactions , which enabled efficient functionalization of pyridine rings.

Milestones:

- 1990s : Patents (e.g., CN1030387C) described methods for synthesizing 4-pyridinemethanol derivatives via ketone/aldehyde condensation, laying groundwork for branched pyridine-alcohols.

- 2010s : Asymmetric lithiation-borylation techniques (e.g., Gould et al., 2023) allowed stereocontrolled access to quaternary carbons from tertiary alcohols, expanding applications in chiral synthesis.

Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its structure:

- Pyridin-4-yl : A pyridine ring substituted at the 4-position.

- Propan-1-ol : A three-carbon chain with a hydroxyl group at C1 and methyl groups at C2.

Position in Contemporary Organic Chemistry Research

Recent studies highlight this compound as a multifunctional building block in:

- Drug Discovery :

- Materials Science :

属性

IUPAC Name |

2-methyl-2-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHDNWAQPDOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541793 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34995-28-3 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent Addition to Pyridine-4-Carbaldehyde

The addition of Grignard reagents to aldehydes is a foundational method for alcohol synthesis. For 2-methyl-2-(pyridin-4-yl)propan-1-ol, pyridine-4-carbaldehyde serves as the electrophilic component, while methylmagnesium bromide acts as the nucleophile. The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : The Grignard reagent attacks the carbonyl carbon of pyridine-4-carbaldehyde, forming an alkoxide intermediate.

- Protonation : Acidic workup converts the alkoxide to the tertiary alcohol.

Reaction Conditions :

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Workup: Aqueous hydrochloric acid or ammonium chloride

Example Protocol :

Pyridine-4-carbaldehyde (1.0 eq) is dissolved in THF under nitrogen. Methylmagnesium bromide (1.2 eq) is added dropwise at 0°C, followed by stirring for 12 hours. The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the product (65–72%).

Challenges :

- Steric Hindrance : The pyridine ring’s electron-withdrawing nature reduces carbonyl reactivity, necessitating extended reaction times.

- Byproducts : Over-addition or ketone formation may occur if stoichiometry is imprecise.

Nucleophilic Addition Using Organozinc Reagents

Organozinc reagents offer milder alternatives to Grignard reagents, particularly for sensitive substrates. The Reformatsky reaction, which employs zinc enolates, is adaptable for synthesizing β-hydroxy esters that can be hydrolyzed to alcohols.

Reformatsky Reaction Pathway :

- Enolate Formation : Zinc reacts with α-bromo esters (e.g., methyl α-bromopropionate) to form zinc enolates.

- Aldol Addition : The enolate attacks pyridine-4-carbaldehyde, yielding a β-hydroxy ester.

- Hydrolysis and Decarboxylation : Acidic hydrolysis followed by decarboxylation produces the tertiary alcohol.

Optimized Conditions :

- Zinc: Activated by trimethylsilyl chloride (TMSCl)

- Solvent: Benzene or toluene

- Temperature: Reflux (80–110°C)

Yield : 58–64% after purification.

Advantages :

- Avoids strongly basic conditions, preserving acid-sensitive functional groups.

- Enables stereochemical control in alcohol formation.

Reduction of Keto Precursors

Reduction of ketones to alcohols via catalytic hydrogenation or hydride agents is a robust method. The ketone precursor, 2-(pyridin-4-yl)propan-2-one, is synthesized through Friedel-Crafts acylation or cross-coupling reactions.

Ketone Synthesis :

- Friedel-Crafts Acylation : Pyridine reacts with acetyl chloride in the presence of AlCl₃. However, pyridine’s low reactivity often necessitates directing groups or alternative catalysts.

- Suzuki-Miyaura Coupling : 4-Pyridinylboronic acid couples with propan-2-one derivatives under palladium catalysis.

Reduction Protocol :

2-(Pyridin-4-yl)propan-2-one (1.0 eq) is dissolved in ethanol, and sodium borohydride (1.5 eq) is added portionwise at 0°C. After stirring for 4 hours, the mixture is acidified with HCl, extracted, and distilled to isolate the alcohol (78–85%).

Catalytic Hydrogenation :

Multi-Component Reactions Involving Pyridine Derivatives

Multi-component reactions (MCRs) streamline synthesis by converging multiple reactants into a single step. The Passerini and Ugi reactions are notable examples, though adaptations for pyridine systems require careful optimization.

Ugi Reaction Adaptation :

- Reactants : Pyridine-4-carbaldehyde, methyl isocyanide, tert-butyl carbamate, and benzoic acid.

- Conditions : Methanol, 25°C, 24 hours.

- Product : A peptoid intermediate hydrolyzed to the alcohol under acidic conditions.

Yield : 52–60% after hydrolysis.

Advantages :

- High atom economy and functional group tolerance.

- Enables rapid library synthesis for structure-activity studies.

Catalytic Hydrogenation of Nitroalkenes

Nitroalkenes serve as versatile intermediates for alcohol synthesis. 2-Nitro-1-(pyridin-4-yl)propene is hydrogenated to the corresponding amine, which is subsequently oxidized to the alcohol.

Synthetic Pathway :

- Nitroalkene Formation : Condensation of pyridine-4-carbaldehyde with nitroethane.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

- Oxidation : Silver oxide oxidizes the amine to the alcohol.

Conditions :

- Hydrogenation: 50 psi H₂, ethanol, 6 hours.

- Oxidation: Ag₂O, aqueous NaOH, 12 hours.

Yield : 45–50% over three steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Addition | 65–72 | 95–98 | Simple, scalable | Steric hindrance reduces efficiency |

| Reformatsky Reaction | 58–64 | 90–93 | Mild conditions | Multi-step purification required |

| Ketone Reduction | 78–85 | 97–99 | High yields | Ketone synthesis challenges |

| Multi-Component Reaction | 52–60 | 88–92 | Rapid, versatile | Complex optimization |

| Nitroalkene Hydrogenation | 45–50 | 85–88 | Functional group diversity | Low overall yield |

Key Findings :

- Grignard Addition and Ketone Reduction offer the highest yields and purity, making them preferred for industrial applications.

- Multi-Component Reactions are advantageous for medicinal chemistry due to their combinatorial potential.

化学反应分析

Types of Reactions

2-Methyl-2-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alkanes

Substitution: Halogenated pyridines, nitropyridines, sulfonated pyridines

科学研究应用

Chemical Properties and Structure

Molecular Structure:

- IUPAC Name: 2-methyl-2-(pyridin-4-yl)propan-1-ol

- Molecular Formula: C9H13NO

- Molecular Weight: Approximately 151.21 g/mol

The compound features a tertiary alcohol group and a pyridine ring, which are crucial for its reactivity and biological interactions.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Synthesis of Pharmaceuticals: It is utilized in the development of drugs targeting various diseases due to its ability to modify biological pathways.

- Agrochemicals Production: The compound is involved in creating herbicides and pesticides, enhancing agricultural productivity.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 10 - 20 |

The proposed mechanism involves disruption of cell wall synthesis or interference with metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development: Its role as a building block for new therapeutic agents is significant due to its biological activity.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, supporting its potential as a new antibiotic .

Industry

The compound is also utilized in:

- Production of Specialty Chemicals: Its properties make it suitable for creating materials with specific functionalities, such as solvents and plasticizers.

Synthesis and Optimization

The synthesis typically involves reactions between pyridine derivatives and alkylating agents under controlled conditions. Optimization studies focus on improving yield and purity through variations in reaction conditions such as temperature and solvent choice .

作用机制

The mechanism of action of 2-Methyl-2-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tertiary alcohol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

相似化合物的比较

Pyridine-Substituted Propanol Derivatives

The following analogs share the propanol backbone with pyridine substituents but differ in substitution patterns (Table 1):

Key Observations :

- Electron Effects : Methoxy groups (e.g., ) enhance electron density on pyridine, increasing solubility in polar solvents. Chloro substituents (e.g., ) introduce electrophilic reactivity.

- Bioactivity Potential: Amino-fluorine substitution (e.g., ) is common in pharmaceuticals for improved binding and metabolic stability.

Imidazo-Pyridine Propanol Derivatives

Compounds IV-1q and IV-2i () incorporate fused imidazo-pyridine rings, enhancing structural complexity (Table 2):

Key Observations :

Bulky Aromatic Propanol Derivatives

2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol () features dual pyridin-4-yl and phenyl groups (Table 3):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol | C₁₉H₁₈N₂O | 290.36 | High steric bulk; dual pyridine coordination sites |

Key Observations :

- Coordination Chemistry : Dual pyridine groups make this compound a candidate for metal-organic frameworks (MOFs) or catalysis.

Functional Group Variants

- 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol (): Replaces the pyridin-4-yl group with a pyrazole-methylamine moiety. The amino group increases basicity, altering solubility and reactivity .

- 2-Methyl-2-(pyridin-4-yl)propan-1-amine (): Substitutes the hydroxyl group with an amine. This derivative (C₉H₁₄N₂, MW 150.22) is more basic and reactive, suitable for Schiff base formation or drug intermediates .

生物活性

2-Methyl-2-(pyridin-4-yl)propan-1-ol, a compound featuring a hydroxyl group and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies that evaluate its biological activity, including antibacterial, antifungal, and antichlamydial properties, along with relevant case studies and research data.

The chemical formula of this compound is . The presence of the hydroxyl group (-OH) enhances its reactivity and interaction with biological systems, making it a candidate for therapeutic applications.

1. Antibacterial Activity

Studies have demonstrated that compounds related to this compound exhibit varying degrees of antibacterial activity. For instance, derivatives of pyridine have shown moderate activity against Gram-positive and Gram-negative bacteria. One study indicated that certain synthesized molecules displayed effective inhibition against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL .

2. Antifungal Activity

The antifungal properties of similar compounds have also been explored. Research has indicated that certain derivatives can inhibit the growth of fungal strains, although specific data on this compound is limited. However, the structural similarities suggest potential efficacy against common fungal pathogens.

3. Antichlamydial Activity

A significant study focused on the antichlamydial activity of related compounds found that some derivatives could significantly reduce chlamydial inclusion numbers and size in infected HEp-2 cells. This suggests that modifications to the pyridine moiety can enhance selectivity towards Chlamydia trachomatis, potentially leading to new therapeutic agents for treating chlamydial infections .

Case Studies

Case Study 1: Synthesis and Evaluation

In a study evaluating the synthesis of various pyridine-based compounds, researchers synthesized a series of derivatives including this compound. These compounds were tested for their biological activities, revealing that structural modifications could significantly impact their efficacy against specific pathogens .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that these compounds might act by disrupting bacterial cell wall synthesis or inhibiting specific enzymatic pathways critical for pathogen survival. This was evidenced by changes in cell morphology and size in treated cultures compared to controls .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

常见问题

Q. What are the primary synthetic routes for 2-Methyl-2-(pyridin-4-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Grignard addition to a ketone intermediate or cross-coupling reactions involving pyridinyl derivatives. For example:

- Grignard Approach : Reacting 4-pyridinyl magnesium bromide with 2-methylpropanal under anhydrous THF at −78°C, followed by acid quenching, yields the tertiary alcohol. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to Grignard reagent) to minimize byproducts .

- Suzuki-Miyaura Coupling : Use a boronic ester-functionalized pyridine with a halogenated propanol precursor. Catalytic systems (e.g., Pd(PPh₃)₄, 5 mol%) in toluene/water mixtures at 80°C improve coupling efficiency .

Key Variables : Temperature, solvent polarity, and catalyst loading critically affect regioselectivity and yield. Lower temperatures favor Grignard stability, while higher Pd catalyst loads (≥5 mol%) enhance cross-coupling rates but may increase palladium residues .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm (pyridinyl π→π* transition). Retention time consistency (±0.2 min) indicates purity .

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 8.4–8.6 ppm for pyridinyl H). ¹³C NMR confirms the quaternary carbon (δ 75–78 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 166.1 (C₁₀H₁₅NO⁺) with isotopic patterns matching theoretical values .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled or analyzed in derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC. Enantiomeric excess (ee) ≥98% is achievable with isocratic elution (hexane/isopropanol 90:10) .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to determine absolute configuration. Single-crystal diffraction (Mo Kα radiation, 298 K) resolves bond angles and torsional strain in the pyridinyl-propanol moiety .

Q. What strategies mitigate competing side reactions during functionalization of the pyridinyl group?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent nucleophilic interference during pyridinyl halogenation or alkylation .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 10 min at 150°C) for regioselective amination or fluorination, reducing decomposition. For example, 3,6-dichloropyridazine derivatives show 85% conversion under microwave vs. 50% under reflux .

Q. How should researchers address contradictory data in solvent-dependent reactivity studies?

Methodological Answer:

- Controlled Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, DMF increases nucleophilicity of the hydroxyl group, leading to esterification byproducts, while toluene favors alkylation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR spectroscopy. Rapid quenching at intermediate timepoints (e.g., 30 min vs. 24 hr) identifies dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。